Ethyl tetrahydro-3-furoate
Overview
Description
Ethyl tetrahydro-3-furoate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, with an ethyl ester group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl tetrahydro-3-furoate can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction typically takes place under anhydrous conditions and at low temperatures to prevent side reactions.
Another method involves the cyclization of 4-hydroxybutanoic acid ethyl ester in the presence of an acid catalyst. This reaction leads to the formation of the tetrahydrofuran ring and the ester group simultaneously.
Industrial Production Methods
In industrial settings, the production of ethyl tetrahydrofuran-3-carboxylate often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl tetrahydro-3-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-3-carboxylic acid.
Reduction: Tetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl tetrahydro-3-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl tetrahydrofuran-3-carboxylate depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the formation of tetrahydrofuran-3-carboxylic acid and ethanol. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl furan-3-carboxylate: Contains a furan ring instead of a tetrahydrofuran ring.
Ethyl 2,5-dihydrofuran-3-carboxylate: Contains a partially saturated furan ring.
Uniqueness
Ethyl tetrahydro-3-furoate is unique due to its combination of a tetrahydrofuran ring and an ethyl ester group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and industrial applications.
Properties
IUPAC Name |
ethyl oxolane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(8)6-3-4-9-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQXCAOMSYMYRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627050 | |
Record name | Ethyl oxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139172-64-8 | |
Record name | Ethyl oxolane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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